N,N'-bis(2,4-difluorophenyl)benzene-1,3-dicarboxamide
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Overview
Description
N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with two amide groups and two 2,4-difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 2,4-difluoroaniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide groups, to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products with substituted phenyl rings.
Reduction: Corresponding amines.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1,N3-BIS(3,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE
Uniqueness
N1,N3-BIS(2,4-DIFLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H12F4N2O2 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
1-N,3-N-bis(2,4-difluorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12F4N2O2/c21-13-4-6-17(15(23)9-13)25-19(27)11-2-1-3-12(8-11)20(28)26-18-7-5-14(22)10-16(18)24/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
XNVYBTAXKUBWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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